Methyl 4-chloro-2,6-dibromobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-2,6-dibromobenzoate can be synthesized through a multi-step process involving the bromination and chlorination of methyl benzoate. The typical synthetic route involves the following steps:
Bromination: Methyl benzoate is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 2 and 6 positions of the benzene ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2,6-dibromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution Reactions: Products include substituted benzoates with different functional groups.
Reduction Reactions: Products include amines or alcohols.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Methyl 4-chloro-2,6-dibromobenzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-2,6-dibromobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chlorobenzoate: Lacks the bromine atoms at the 2 and 6 positions.
Methyl 2,6-dibromobenzoate: Lacks the chlorine atom at the 4 position.
Methyl 4-bromo-2,6-dichlorobenzoate: Contains bromine and chlorine atoms at different positions.
Uniqueness
Methyl 4-chloro-2,6-dibromobenzoate is unique due to the specific arrangement of chlorine and bromine atoms on the benzene ring, which imparts distinct chemical and physical properties. This unique structure makes it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
methyl 2,6-dibromo-4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2ClO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXASUGARSMKHKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Br)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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